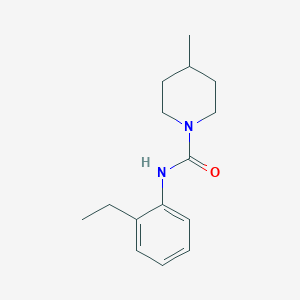
N-(2-ethylphenyl)-4-methyl-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-4-methyl-1-piperidinecarboxamide, commonly known as Ephenidine, is a dissociative anesthetic and a research chemical that is being widely studied in the field of medicinal chemistry. Ephenidine is a phenylpiperidine derivative and has shown promising results in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
The exact mechanism of action of Ephenidine is not fully understood. However, it is believed to work by blocking the N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in the transmission of pain signals. By blocking these receptors, Ephenidine is able to reduce pain perception and induce a dissociative state.
Biochemical and Physiological Effects:
Ephenidine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. Ephenidine has also been shown to have anti-inflammatory properties, which may contribute to its pain-relieving effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ephenidine in lab experiments is its high potency and selectivity for NMDA receptors. This makes it a valuable tool for studying the role of these receptors in various neurological and psychiatric disorders. However, one limitation of using Ephenidine in lab experiments is its potential for abuse and dependence. Therefore, it should be handled with caution and only used by trained professionals.
Direcciones Futuras
There are several future directions for the study of Ephenidine. One area of research is the development of more potent and selective NMDA receptor antagonists for the treatment of neurological and psychiatric disorders. Another area of research is the investigation of the long-term effects of Ephenidine use on the brain and body. Additionally, the potential use of Ephenidine as an anesthetic agent in clinical settings should be explored further.
Conclusion:
In conclusion, Ephenidine is a promising research chemical that has shown potential in the treatment of various neurological and psychiatric disorders. Its unique mechanism of action and pain-relieving properties make it a valuable tool for studying the role of NMDA receptors in these disorders. However, its potential for abuse and dependence should be taken into consideration when using it in lab experiments. Further research is needed to fully understand the therapeutic potential and long-term effects of Ephenidine.
Métodos De Síntesis
The synthesis of Ephenidine involves the reaction of 2-ethylbenzaldehyde with 4-methylpiperidine in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with chloroacetyl chloride to produce Ephenidine. The purity of Ephenidine can be enhanced by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
Ephenidine has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications. It has shown promising results in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and chronic pain. Ephenidine has also been studied for its potential use as an anesthetic agent due to its dissociative properties.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-13-6-4-5-7-14(13)16-15(18)17-10-8-12(2)9-11-17/h4-7,12H,3,8-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVYEGRQZOPHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-methoxy-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5431939.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-3-phenylacrylate](/img/structure/B5431942.png)
![7-(2-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5431952.png)
![methyl 2-[5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5431960.png)
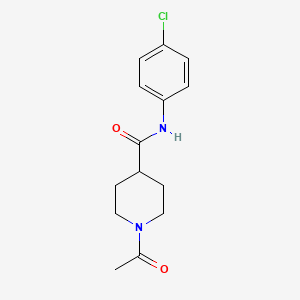
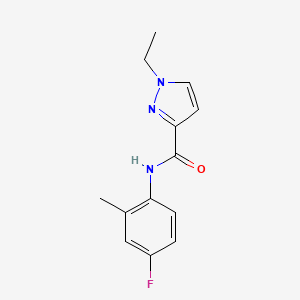
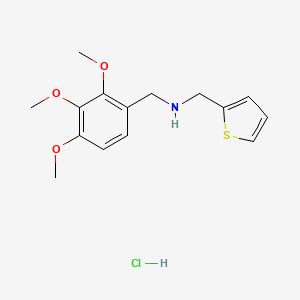
![methyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431992.png)
![5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5431998.png)
![N-(5-chloro-2-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5432016.png)
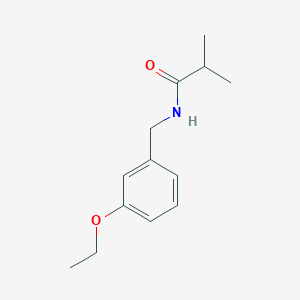
![3-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide](/img/structure/B5432026.png)
![tert-butyl 4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5432033.png)